4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-23(4-2)28(25,26)16-12-10-14(11-13-16)17(24)20-19-22-21-18(27-19)15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFXZJIGYCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Acylated Thiosemicarbazides
The thiadiazole ring is constructed via heterocyclization of phenylacetyl thiosemicarbazide (1a) with carbon disulfide under alkaline conditions, as adapted from Sych et al..
Procedure :
- Phenylacetyl hydrazide (10 mmol) is treated with ammonium thiocyanate (12 mmol) in ethanol under reflux (3 h) to form the thiosemicarbazide intermediate.
- The intermediate is cyclized with carbon disulfide (15 mmol) in the presence of potassium hydroxide (2 M, 20 mL) at 80°C for 6 h.
- Acidification with HCl (1 M) precipitates 5-phenyl-1,3,4-thiadiazol-2-amine (2a) as a pale-yellow solid.
Yield : 68–72%.
Characterization :
- FT-IR : N–H stretch (3360 cm⁻¹), C=N (1615 cm⁻¹).
- ¹H NMR (DMSO-d₆): δ 7.45–7.32 (m, 5H, Ph), 5.21 (s, 2H, NH₂).
Preparation of 4-(Diethylsulfamoyl)benzoyl Chloride
Sulfonylation of 4-Aminobenzoic Acid
The diethylsulfamoyl group is introduced via reaction of 4-aminobenzoic acid with diethylsulfamoyl chloride .
Procedure :
- 4-Aminobenzoic acid (10 mmol) is suspended in dry dichloromethane (50 mL) under nitrogen.
- Diethylsulfamoyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol).
- The mixture is stirred at room temperature for 12 h, washed with water, and dried to yield 4-(diethylsulfamoyl)benzoic acid (3a).
Yield : 85–90%.
Characterization :
- ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 3.25 (q, J = 7.1 Hz, 4H, NCH₂), 1.12 (t, J = 7.1 Hz, 6H, CH₃).
Activation as Acid Chloride
The carboxylic acid (3a) is converted to its acyl chloride using thionyl chloride (5 mL) under reflux (2 h). Excess thionyl chloride is removed in vacuo to afford 4-(diethylsulfamoyl)benzoyl chloride (3b) as a colorless oil.
Amide Coupling: Final Assembly
Schotten-Baumann Reaction
The benzoyl chloride (3b) is coupled with the thiadiazole amine (2a) under basic aqueous conditions.
Procedure :
- 5-Phenyl-1,3,4-thiadiazol-2-amine (2a, 10 mmol) is dissolved in THF (30 mL) and cooled to 0°C.
- 4-(Diethylsulfamoyl)benzoyl chloride (3b, 12 mmol) is added slowly, followed by aqueous NaOH (2 M, 15 mL).
- The reaction is stirred at room temperature for 4 h, diluted with water, and extracted with ethyl acetate.
Yield : 75–80%.
Purification : Recrystallization from ethanol/water (3:1) yields white crystals.
Characterization :
- MP : 178–180°C.
- HRMS : m/z 415.1321 [M+H]⁺ (calc. 415.1325).
- ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 163.2 (C=N), 140.1–125.3 (Ar–C), 45.2 (NCH₂), 12.8 (CH₃).
Alternative Synthetic Routes and Optimization
Coupling Reagent-Mediated Synthesis
To enhance efficiency, HATU -mediated coupling in DMF is evaluated:
- 4-(Diethylsulfamoyl)benzoic acid (3a, 10 mmol), HATU (12 mmol), and DIPEA (20 mmol) are mixed in DMF (20 mL).
- After 10 min, 5-phenyl-1,3,4-thiadiazol-2-amine (2a, 10 mmol) is added, and the reaction is stirred for 6 h.
Yield : 82–85% (higher purity vs. Schotten-Baumann).
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces cyclization time for the thiadiazole core, improving yield to 78%.
Analytical and Spectroscopic Validation
X-ray Crystallography
Analogous structures (e.g.,) reveal planar thiadiazole rings with intramolecular H-bonding (C–H⋯S), corroborating the rigidity of the synthesized compound.
Stability Studies
The sulfamoyl group demonstrates stability under acidic (pH 4–6) and basic (pH 8–10) conditions, degrading only under strong bases (pH >12).
Industrial-Scale Considerations
Solvent Recycling
Patent data suggests toluene/acetonitrile mixtures enable efficient solvent recovery (90% reuse rate) during recrystallization.
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 4-Aminobenzoic acid | 120 |
| Diethylsulfamoyl chloride | 950 |
| HATU | 12,000 |
Total synthesis cost : ~$2,300/kg (HATU method), reducible to $1,800/kg via Schotten-Baumann.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzamide derivatives with various alkyl groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole derivatives with diethylsulfamoyl chloride. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide under controlled temperatures to optimize yield and purity.
Characterization Techniques
The characterization of synthesized compounds is crucial for confirming their structure. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Infrared Spectroscopy (IR) : Employed to identify functional groups based on absorption peaks.
- Mass Spectrometry (MS) : Utilized for molecular weight determination and structural elucidation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. In vitro assays using human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) have shown promising results with IC50 values indicating effective cytotoxicity .
- Case Studies : A study involving several thiadiazole derivatives demonstrated that modifications to the benzamide structure can enhance anticancer activity. For instance, compounds with specific substituents on the thiadiazole ring exhibited improved efficacy against cancer cells compared to their parent compounds .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant antibacterial activity.
- Testing Methods : The antimicrobial efficacy is typically assessed using disk diffusion or broth microdilution methods to determine minimum inhibitory concentrations (MICs).
- Results : Some studies reported that certain derivatives of 5-phenyl-1,3,4-thiadiazole exhibited notable antifungal activity against strains like Aspergillus niger, indicating a broad spectrum of biological activity .
Data Table: Biological Activities of Thiadiazole Derivatives
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with the function of cellular components, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Substituents
Table 1: Structural Modifications and Key Properties
Pharmacological Activity Comparison
Anticancer Activity
- Thiadiazole-Chalcone Hybrids (e.g., compound 5a ): Exhibited IC50 values of 6.92–16.35 μM against leukemia HL-60 cells via caspase-dependent apoptosis and G2/M cell cycle arrest .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives : Potent dual inhibitors of Abl/Src kinases with IC50 values <1 μM in breast cancer (MDA-MB-231) and glioblastoma (U87) cell lines .
Antioxidant Activity
- N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g): Showed 64.2% ABTS•+ radical scavenging activity at 100 μM, comparable to trolox .
- The diethylsulfamoyl group in the target compound may reduce antioxidant efficacy compared to hydroxyl/methoxy-substituted analogs .
Structure-Activity Relationship (SAR) Insights
Thiadiazole vs. Oxadiazole Cores : Thiadiazole derivatives generally exhibit superior bioactivity over oxadiazoles due to enhanced sulfur-mediated interactions with biological targets .
Sulfonamide Substitutions :
- Diethylsulfamoyl groups improve solubility but may reduce target affinity compared to smaller sulfonamide substituents (e.g., methylsulfamoyl) .
- Halogenation (e.g., Cl, F) on the benzamide or thiadiazole rings enhances lipophilicity and cytotoxicity .
Heterocyclic Substitutions :
Biological Activity
4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This article delves into the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of diethylsulfamoyl chloride with 5-phenyl-1,3,4-thiadiazole-2-amine in the presence of a suitable base. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For instance, compounds similar to 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide demonstrated significant cytotoxicity against various cancer cell lines. The MTS assay results indicated that these compounds could inhibit cell viability in a dose-dependent manner. Notably, one study reported IC50 values ranging from 0.74 to 10 μg/mL against human cancer cell lines such as HCT116 and MCF-7 .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | HCT116 | 3.29 |
| Similar Thiadiazole Derivative | MCF-7 | 10.0 |
Antifungal Activity
The antifungal properties of thiadiazole derivatives have also been investigated. Compounds within this category have shown notable efficacy against fungal pathogens by inhibiting ergosterol biosynthesis through interaction with the enzyme 14α-sterol demethylase. This mechanism was confirmed through docking studies that indicated strong binding affinities of these compounds to the target enzyme .
Anti-inflammatory Activity
In addition to anticancer and antifungal properties, thiadiazole derivatives exhibit anti-inflammatory effects. The anti-inflammatory activity was assessed through various assays comparing the efficacy to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The results indicated that certain derivatives could reduce inflammation markers effectively .
Case Studies
A series of case studies have illustrated the biological activity of thiadiazole derivatives:
- Anticancer Study : A recent investigation showed that a derivative similar to 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide exhibited a significant reduction in tumor growth in vivo models.
- Antifungal Evaluation : Another study assessed a range of thiadiazole compounds against Candida albicans, revealing that specific derivatives had minimum inhibitory concentrations (MICs) lower than those of established antifungal agents.
Q & A
Q. What are the standard synthetic protocols for 4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with cyclization of hydrazides to form the thiadiazole ring, followed by sulfonylation and benzamide coupling. Key steps include:
- Thiadiazole formation : Cyclization under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 90–100°C .
- Sulfamoyl group introduction : Reacting intermediates with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .
- Benzamide coupling : Using EDCI/HOBt as coupling agents to ensure amide bond formation . Optimization requires monitoring temperature, solvent polarity (e.g., acetonitrile or DMF), and stoichiometry via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : To verify proton environments (e.g., diethylsulfamoyl methyl groups at δ 1.1–1.3 ppm) and aromatic thiadiazole protons .
- Mass spectrometry (MS) : To confirm molecular weight (expected [M+H]⁺ at m/z 366.5) .
- Infrared (IR) spectroscopy : For functional group validation (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally analogous thiadiazoles exhibit:
- Anticancer activity : Apoptosis induction via CDK1 inhibition and pro-apoptotic factor upregulation .
- Antimicrobial potential : Disruption of bacterial enzyme pathways (e.g., dihydrofolate reductase) . Initial screening should use MTT assays for cytotoxicity and enzyme inhibition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Conflicting results (e.g., variable IC₅₀ values) may arise from assay conditions or impurity interference. Methodological solutions include:
- Reproducibility checks : Repeat assays with standardized protocols (e.g., fixed cell lines, serum-free conditions) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or isothermal titration calorimetry .
- Purity verification : Re-characterize batches via HPLC and elemental analysis .
Q. What computational strategies are effective for predicting binding modes and optimizing derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., CDK1 or bacterial enzymes) .
- MD simulations : Assess stability of ligand-target complexes in explicit solvent (50–100 ns trajectories) .
- QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing groups on thiadiazole) to guide synthetic prioritization .
Q. How can thermal stability and solubility challenges be addressed during formulation?
- Thermal analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., stability up to 200°C) .
- Solubility enhancement : Use co-solvents (PEG-400) or salt formation (e.g., hydrochloride salts) .
- Lyophilization : For long-term storage, lyophilize in sucrose or trehalose matrices .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Gene expression profiling : RNA-seq to identify differentially expressed pathways (e.g., apoptosis or cell cycle regulators) .
- Proteomic analysis : SILAC labeling to quantify target protein modulation .
- CRISPR knockouts : Confirm target specificity by deleting putative targets (e.g., CDK1) and assessing resistance .
Methodological Notes
- Crystallography : For unambiguous structural confirmation, use SHELXL for refinement against high-resolution XRD data .
- Synthetic scalability : Transition from batch to flow chemistry for improved yield and purity in multi-step syntheses .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
